molecular formula C20H16ClN5O2 B12475062 1-(5-chloro-2-methylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(5-chloro-2-methylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12475062
M. Wt: 393.8 g/mol
InChI Key: COQWLKGLZWHPOY-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a chlorinated phenyl group, and a benzodioxin moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of 1-(5-chloro-2-methylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific reaction conditions.

    Introduction of the chlorinated phenyl group: This step involves the substitution of a hydrogen atom on the pyrazolo[3,4-d]pyrimidine core with a 5-chloro-2-methylphenyl group.

    Attachment of the benzodioxin moiety: The final step involves the coupling of the pyrazolo[3,4-d]pyrimidine derivative with a 2,3-dihydro-1,4-benzodioxin-6-amine under suitable reaction conditions.

Industrial production methods for this compound may involve optimization of these synthetic steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(5-chloro-2-methylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical processes.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(5-chloro-2-methylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazolo[3,4-d]pyrimidin-4-amine exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to specific biological effects. Further studies are needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

1-(5-chloro-2-methylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

    1-(5-chloro-2-methylphenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one: This compound shares the chlorinated phenyl and benzodioxin moieties but differs in the core structure.

    1-(5-chloro-2-methylphenyl)-3-propylurea: This compound has a similar chlorinated phenyl group but differs in the urea moiety and overall structure.

The uniqueness of 1-(5-chloro-2-methylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazolo[3,4-d]pyrimidin-4-amine lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C20H16ClN5O2

Molecular Weight

393.8 g/mol

IUPAC Name

1-(5-chloro-2-methylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C20H16ClN5O2/c1-12-2-3-13(21)8-16(12)26-20-15(10-24-26)19(22-11-23-20)25-14-4-5-17-18(9-14)28-7-6-27-17/h2-5,8-11H,6-7H2,1H3,(H,22,23,25)

InChI Key

COQWLKGLZWHPOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NC4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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